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Compound of Interest

Compound Name: 2-Amino-5-methylnicotinic acid

Cat. No.: B112739 Get Quote

This technical guide provides a detailed overview of the expected spectral data for 2-Amino-5-
methylnicotinic acid, a compound of interest for researchers, scientists, and professionals in

drug development. Due to the limited availability of direct experimental spectra in public

databases, this guide presents a reasoned prediction based on the analysis of closely related

compounds and established spectroscopic principles. The methodologies for obtaining such

data are also detailed.

Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for

2-Amino-5-methylnicotinic acid.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.0 s 1H H-6 (Pyridine ring)

~7.5 s 1H H-4 (Pyridine ring)

~6.5 br s 2H -NH₂

~2.2 s 3H -CH₃

~12.0 br s 1H -COOH
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Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

~170 -COOH

~160 C-2 (Pyridine ring)

~152 C-6 (Pyridine ring)

~138 C-4 (Pyridine ring)

~125 C-5 (Pyridine ring)

~110 C-3 (Pyridine ring)

~18 -CH₃

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Strong, Broad N-H stretch (Amino group)

3200 - 2500 Strong, Broad O-H stretch (Carboxylic acid)

~1680 Strong C=O stretch (Carboxylic acid)

~1620 Medium N-H bend (Amino group)

~1580, ~1480 Medium
C=C and C=N stretch (Pyridine

ring)

~1250 Medium C-N stretch (Amino group)

Table 4: Predicted Mass Spectrometry Data
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m/z Relative Intensity (%) Assignment

152.06 100 [M]⁺ (Molecular Ion)

135.06 60 [M - OH]⁺

107.06 40 [M - COOH]⁺

92.06 30 [M - COOH - CH₃]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-5-methylnicotinic acid in

0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR

tube.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband

probe.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Set the spectral width to cover a range of -2 to 14 ppm.

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 2 seconds.

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:
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Acquire a one-dimensional carbon spectrum with proton decoupling.

Set the spectral width to cover a range of 0 to 200 ppm.

Use a pulse angle of 45 degrees.

Set the relaxation delay to 5 seconds.

Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise

ratio.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference

the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for

¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: Prepare a solid sample using either the KBr pellet method or

Attenuated Total Reflectance (ATR).

KBr Pellet: Mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium

bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet

using a hydraulic press.

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record the spectrum over a range of 4000 to 400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Record a background spectrum of the empty sample holder (or pure KBr pellet) and

subtract it from the sample spectrum.
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Data Processing: Use the instrument's software to display the spectrum in terms of

transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or a mixture of water and acetonitrile.

Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray

Ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

Data Acquisition:

Introduce the sample solution into the ion source via direct infusion or through a liquid

chromatography (LC) system.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺ or the molecular ion [M]⁺.

Set the mass range to scan from m/z 50 to 500.

Data Processing: Use the mass spectrometry software to analyze the resulting spectrum,

identify the molecular ion peak, and observe the fragmentation pattern.

Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of a

synthesized compound like 2-Amino-5-methylnicotinic acid.
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Workflow for the spectroscopic analysis of a synthesized compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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